Mirabegron

Catalog No.
S548729
CAS No.
223673-61-8
M.F
C21H24N4O2S
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mirabegron

CAS Number

223673-61-8

Product Name

Mirabegron

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1

InChI Key

PBAPPPCECJKMCM-IBGZPJMESA-N

SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

solubility

Soluble in DMSO.

Synonyms

2-(2-aminothiazol-4-yl)-4'-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)acetanilide, Betanis, Betmiga, mirabegron, YM 178, YM-178

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

The exact mass of the compound Mirabegron is 396.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mirabegron and Lower Urinary Tract Dysfunction (LUTD):

LUTD is a functional disorder of the bladder and sphincter muscles that can cause various urinary symptoms, including incontinence. Mirabegron's ability to relax bladder muscles has led researchers to investigate its efficacy in managing different LUTD subtypes. Studies suggest that Mirabegron might improve symptoms like urgency and frequency in patients with overactive bladder, a common form of LUTD [].

Mirabegron and Urothelial Carcinoma:

Urothelial carcinoma is a type of cancer that forms in the lining of the urinary tract. Mirabegron's mechanism of action has shown promise in regulating cell growth pathways. Research is underway to explore whether Mirabegron can be used to inhibit the growth and proliferation of urothelial carcinoma cells [].

Mirabegron and Metabolic Regulation:

Mirabegron's impact on β₃-adrenergic receptors might influence metabolic functions. Studies in animals suggest that Mirabegron could potentially improve blood sugar control and insulin sensitivity []. However, more research is needed to determine if these findings translate to humans and whether Mirabegron can be used as a therapeutic strategy for metabolic disorders.

Mirabegron is a pharmaceutical compound primarily used as a treatment for overactive bladder. It functions as a selective agonist of the beta-3 adrenergic receptor, which plays a crucial role in the relaxation of the detrusor muscle in the bladder. By activating these receptors, mirabegron enhances the bladder's storage capacity and reduces the frequency of urination and urgency associated with overactive bladder conditions . The chemical formula of mirabegron is C22H29N3O2, with a molecular weight of 367.49 g/mol .

  • Mirabegron belongs to the class of beta-3 adrenergic agonists. It works by selectively activating beta-3 adrenergic receptors in the bladder wall, leading to relaxation of the smooth muscle and increased bladder capacity [, ].
  • This mechanism differs from antimuscarinic medications, which were the traditional treatment for OAB. It avoids some of the side effects associated with antimuscarinics, such as dry mouth and constipation [].
  • Mirabegron is generally well-tolerated, but common side effects include headache, high blood pressure, and urinary tract infections [].
  • Mirabegron can increase blood pressure, so monitoring is essential, especially for patients with pre-existing hypertension [].
  • Mirabegron should not be used in individuals with uncontrolled high blood pressure or severe liver impairment [].

Mirabegron undergoes various metabolic reactions within the body, primarily involving hepatic enzymes. Key metabolic pathways include:

  • Oxidation: Mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.
  • Glucuronidation: Involves UDP-glucuronosyltransferases, including UGT2B7 and UGT1A3.
  • Hydrolysis: Produces several metabolites that are pharmacologically inactive .

Additionally, mirabegron can participate in degradation reactions under certain conditions, such as forming a solution degradant through a Strecker-like reaction involving formaldehyde and hydrogen cyanide .

Mirabegron exhibits significant biological activity by stimulating beta-3 adrenergic receptors located in the detrusor muscle of the bladder. This stimulation leads to:

  • Relaxation of the Detrusor Muscle: Enhances bladder capacity during the storage phase of micturition.
  • Increased Urine Storage: Reduces symptoms associated with overactive bladder, such as urgency and frequency of urination .

Clinical studies have demonstrated that mirabegron effectively alleviates symptoms of overactive bladder without significantly affecting urinary flow rates or detrusor pressure .

The synthesis of mirabegron involves several chemical steps, typically starting from simple organic compounds. A common method includes:

  • Formation of Intermediates: Utilizing tetrahydrofuran as a solvent and nitrogen atmosphere to facilitate reactions.
  • Final Coupling Reactions: Leading to the formation of mirabegron through amide coupling and other transformations.

Specific synthetic pathways may vary, but they generally involve multiple stages to ensure purity and yield .

Mirabegron has been shown to interact with various drugs metabolized by the cytochrome P450 system, particularly those involving CYP2D6. Notable interactions include:

  • Increased Plasma Concentrations: In patients who are poor metabolizers of CYP2D6, leading to higher exposure levels.
  • Drug Transport Inhibition: Mirabegron can inhibit P-glycoprotein-mediated drug transport at high concentrations .

These interactions necessitate careful monitoring when co-administered with other medications that have narrow therapeutic indices.

Mirabegron shares similarities with other beta-adrenergic agonists but is unique in its selectivity for beta-3 receptors. Here are some comparable compounds:

Compound NameReceptor TargetKey Differences
SolabegronBeta-3 adrenergicSimilar mechanism but different structure
OxybutyninMuscarinic receptorsNon-selective; more side effects
DarifenacinMuscarinic receptorsPrimarily targets bladder detrusor muscle
FesoterodineMuscarinic receptorsNon-selective; broader side effect profile

Mirabegron's unique selectivity for beta-3 receptors allows it to provide effective relief from overactive bladder symptoms while minimizing adverse effects compared to non-selective agents like oxybutynin .

The synthesis of Mirabegron, chemically known as 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide, has undergone significant evolution since its initial development [1] [2]. Multiple strategic synthetic approaches have been developed to access this important beta-3 adrenoceptor agonist, each offering distinct advantages for specific manufacturing requirements.

The most commonly employed synthetic strategies involve convergent approaches that construct the complex molecular architecture through key coupling reactions between appropriately functionalized building blocks [3] [4]. These pathways typically center on the formation of the critical amide bond connecting the 2-aminothiazole-4-acetic acid moiety with the phenethylamine-derived component containing the requisite chiral center [5].

Early synthetic methodologies relied heavily on classical peptide coupling methodologies utilizing carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in combination with hydroxybenzotriazole [1]. While effective, these approaches presented scalability challenges due to reagent costs and purification complexities inherent to large-scale implementation.

More recent developments have focused on alternative coupling strategies that address these limitations while maintaining high yields and product purity [6] [7]. The synthetic landscape has been further enriched by the development of novel routes that eliminate problematic intermediates and simplify downstream purification processes [2] [8].

Mixed Anhydride Method for Key Intermediate Production

A significant advancement in Mirabegron synthesis came with the development of an efficiently scalable mixed anhydride method for producing key intermediates [7] [9]. This methodology employs pivaloyl chloride instead of the traditional combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole, representing a substantial improvement in both cost-effectiveness and process efficiency.

The mixed anhydride approach produces (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide in exceptional yields of 91.5-92.3% with greater than 99.0% high-performance liquid chromatography purity under mild reaction conditions [7] [10]. This intermediate serves as a crucial building block in the overall synthetic sequence, and its efficient preparation directly impacts the economics of the entire manufacturing process.

A critical discovery during the development of this methodology was the identification of a side reaction induced by triethylamine hydrochloride formation [7] [11]. This undesired transformation was systematically investigated and ultimately circumvented by executing the reaction in a carefully designed biphasic solvent system. The biphasic approach not only eliminates the problematic side reaction but also facilitates easier product isolation and purification.

The reaction mechanism involves the initial formation of a mixed anhydride between the carboxylic acid component and pivaloyl chloride in the presence of triethylamine base. This activated intermediate then undergoes nucleophilic attack by the amine component to form the desired amide bond with concurrent elimination of pivalic acid. The mild reaction conditions and high efficiency make this approach particularly attractive for large-scale implementation [7] [10].

Large-Scale Industrial Synthesis Methodologies

Industrial production of Mirabegron has necessitated the development of robust, scalable synthetic methodologies capable of delivering consistent quality at commercial volumes [1] [3]. The most successful large-scale approaches have incorporated continuous flow processing technologies and optimized reaction conditions to maximize throughput while maintaining stringent quality standards.

The established industrial route typically involves a multi-step sequence beginning with the preparation of the (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol monohydrochloride intermediate [1]. This key building block is subsequently coupled with 2-aminothiazole-4-acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide monohydrochloride as the coupling reagent under carefully controlled conditions.

A representative large-scale synthesis procedure involves dissolving 100 grams of the phenylethanol intermediate with 55.10 grams of 2-aminothiazole-4-acetic acid in a mixture containing concentrated hydrochloric acid and water [1]. The coupling reaction is initiated by addition of 72.01 grams of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide monohydrochloride at 28°C with continuous stirring for one hour, followed by an additional 7.2 grams of coupling reagent and further stirring for two hours.

The reaction workup involves washing with a mixture of ethyl acetate and n-butanol, followed by extraction into n-butanol and treatment with aqueous ammonia solution [1]. The organic layer undergoes successive washing steps before concentration and treatment with toluene to induce crystallization of the alpha form of Mirabegron. This optimized procedure consistently delivers yields of 84.5% with 99.80% purity by high-performance liquid chromatography analysis [1].

Recent process improvements have focused on minimizing solvent usage and implementing more environmentally sustainable practices while maintaining the high standards required for pharmaceutical production [12] [13]. These optimizations include the development of alternative workup procedures and the investigation of greener solvent systems that reduce environmental impact without compromising product quality.

Alpha-Crystalline Form Preparation and Characterization

The alpha-crystalline form of Mirabegron represents the thermodynamically stable polymorph utilized in commercial pharmaceutical formulations [14] [15]. This crystalline modification exhibits superior stability characteristics and consistent dissolution profiles, making it the preferred form for therapeutic applications [16] [17].

Comprehensive crystallographic analysis using microcrystal electron diffraction has revealed that the alpha form crystallizes in the triclinic space group P1 with unit cell dimensions of a = 5.27 Å, b = 11.58 Å, c = 17.27 Å, α = 70.73°, β = 84.35°, and γ = 86.37° [18] [19]. The asymmetric unit contains two distinct conformers arranged in a head-to-tail fashion, stabilized by an extensive hydrogen bonding network comprising eight intermolecular hydrogen bonds [18] [20].

X-ray powder diffraction analysis provides definitive characterization of the alpha form, with characteristic peaks observed at 2θ values of 15.44°, 20.13°, 20.75°, 21.36°, and 23.44° [14] [21]. Additional distinguishing peaks appear at d-spacings of 5.74, 4.41, 4.28, 4.16, and 3.80 Å, providing a unique fingerprint for polymorph identification [14] [22].

The preparation of alpha-form crystals can be achieved through various crystallization approaches, with water-based methods proving particularly effective for large-scale production [23] [24]. One optimized procedure involves suspending Mirabegron in water and heating the suspension to elevated temperatures before controlled cooling to induce nucleation and crystal growth of the desired polymorph [23] [24].

An alternative preparation method utilizes a dimethyl sulfoxide solvate intermediate that undergoes thermal treatment to yield the alpha form [14] [25]. This approach involves suspending 9.0 grams of Mirabegron in a mixture of dimethyl sulfoxide and t-butyl acetate, stirring at 25-35°C, followed by filtration and drying in a vacuum tray dryer at 75-80°C for 2-6 hours [14].

The alpha form exhibits exceptional thermal stability with a melting point determination showing a sharp endothermic transition without decomposition [21] [22]. Thermogravimetric analysis confirms the anhydrous nature of this polymorph, with minimal weight loss observed below the melting point [18] [21].

Alternative Synthetic Routes and Process Optimizations

Several alternative synthetic strategies have been developed to address specific manufacturing challenges and provide increased synthetic flexibility [2] [4] [8]. These approaches often focus on eliminating problematic intermediates or simplifying purification procedures while maintaining high product quality standards.

One notable alternative route avoids the formation of 4-(2-(phenethylamino)ethyl)aniline, a side product that complicates final product purification in traditional synthetic approaches [2] [8]. This improved methodology achieves Mirabegron production with 99.6% purity and 61% overall yield using low-cost starting materials and significantly simplified purification processes [2] [26].

The reductive amination strategy represents another important alternative approach that constructs the key diaminoalcohol subunit through direct coupling reactions [4] [27]. This methodology utilizes (R)-2-amino-1-phenylethanol and appropriate aldehyde precursors in reductive amination conditions to generate the required phenethylamine component with high stereochemical fidelity.

Process optimization efforts have also focused on the development of protection-deprotection strategies that allow for greater synthetic flexibility [28] [29]. These approaches typically involve amino protection of 2-aminothiazole-5-acetic acid followed by condensation reactions, oxidation transformations, and final deprotection steps to yield the target compound [28].

Recent advances in continuous flow chemistry have enabled the development of streamlined synthetic sequences that offer improved safety profiles and enhanced process control [27] [30]. These methodologies are particularly valuable for large-scale production where consistent quality and reproducible reaction conditions are paramount.

Green Chemistry Approaches and Sustainable Synthesis

The pharmaceutical industry's increasing focus on environmental sustainability has driven the development of greener synthetic methodologies for Mirabegron production [12] [13] [31]. These approaches emphasize the use of environmentally benign solvents, atom-economical transformations, and waste minimization strategies while maintaining stringent quality requirements.

A particularly noteworthy green chemistry advancement involves the exclusive use of methanol as the reaction solvent throughout the entire synthetic sequence [12]. This environmentally protective approach eliminates the need for more hazardous organic solvents while maintaining high reaction efficiency and product quality. The methanol-based methodology represents a significant step toward more sustainable pharmaceutical manufacturing practices.

Microwave-assisted synthetic methodologies have emerged as another important green chemistry tool for Mirabegron synthesis [13]. These approaches typically require shorter reaction times, lower energy consumption, and often provide enhanced reaction selectivity compared to conventional heating methods. The microwave-assisted techniques have been successfully applied to various steps in the synthetic sequence, including intermediate preparation and final coupling reactions.

The implementation of continuous flow processing represents a significant advancement in sustainable manufacturing practices [32] [33]. Flow chemistry approaches offer several environmental advantages, including improved heat and mass transfer, reduced solvent requirements, and enhanced safety profiles through better control of exothermic reactions. These methodologies are particularly well-suited for the production of pharmaceutical compounds where consistent quality and process reproducibility are essential.

Water-based crystallization procedures have been developed as environmentally friendly alternatives to traditional organic solvent-based purification methods [23] [24]. These approaches utilize water as the primary crystallization medium, significantly reducing the environmental impact associated with organic solvent disposal while maintaining the high purity standards required for pharmaceutical applications.

Recent research has also focused on developing analytical methodologies that support green chemistry principles [13] [34]. These include the development of environmentally sustainable spectrophotometric methods for quality control applications and the implementation of white analytical chemistry principles that minimize the use of hazardous reagents in analytical procedures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

396.16199719 g/mol

Monoisotopic Mass

396.16199719 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MVR3JL3B2V

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (62.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (12.5%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (12.5%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H371 (12.5%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (62.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mirabegron is indicated for the treatment of overactive bladder (OAB) - with symptoms of urge urinary incontinence, urgency, and urinary frequency - either alone or in combination with [solifenacin]. It is also indicated for the treatment of neurogenic detrusor overactivity (NDO) in pediatric patients 3 years of age and older and weighing 35kg or more.
Symptomatic treatment of urgency. Increased micturition frequency and / or urgency incontinence as may occur in adult patients with overactive-bladder syndrome.
Treatment of neurogenic detrusor overactivity
Treatment of idiopathic overactive bladde

Livertox Summary

Mirabegron is a beta-3 adrenergic agonist that is used for treatment of overactive bladder syndrome. Mirabegron has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Urologic Agents

Pharmacology

Mirabegron has little effect on the mean maximum flow rate or mean detrusor pressure at maximum flow rate in patients with lower urinary tract symptoms and bladder outlet obstruction. Furthermore, mirabegron increases blood pressure in a dose dependent manner. However, this effect is reversible when mirabegron is discontinued. Mirabegron also increases heart rate in a dose dependent manner. The dose in which half-maximal efficacy is demonstrated is 25 mg. Comparatively, the dose in which maximal efficacy is demonstrated is 100 mg.
Mirabegron is an orally bioavailable agonist of the human beta-3 adrenergic receptor (ADRB3), with muscle relaxing, neuroprotective and potential antineoplastic activities. Upon oral administration, mirabegron binds to and activates ADRB3, which leads to smooth muscle relaxation. Mirabegron also restores sympathetic stimulation in mesenchymal stem cell (MSC) niches, inhibits JAK2-mutated hematopoietic stem cell (HSC) expansion and blocks the progression of myeloproliferative neoplasms (MPNs). Lack of sympathetic stimulation of the MSC and HSC niche is associated with the development of MPNs.

MeSH Pharmacological Classification

Urological Agents

ATC Code

G04BD12
G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD12 - Mirabegron

Mechanism of Action

Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of beta-3 receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, which increases the bladder's storage capacity thereby alleviating feelings of urgency and frequency.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB3 [HSA:155] [KO:K04143]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

223673-61-8

Absorption Distribution and Excretion

The absolute bioavailability of orally administered mirabegron ranges from 29% at a dose of 25 mg to 35% at a dose of 50 mg. The Tmax for the extended-release tablet and suspension formulations are approximately 3.5 hours, while the Tmax for the granule formulation is 4-5 hours. Both Cmax and AUC increase more than dose proportionally - an increase in dose from 50mg to 100mg results in a 2.9- and 2.6-fold increase in Cmax and AUC, respectively, whereas an increase from 50mg to 200mg results in a 8.4- and 6.5-fold increase in Cmax and AUC, respectively. Steady-state concentrations of mirabegron are achieved after approximately 7 days of once-daily administration.
Of a 160mg radiolabeled dose administered to healthy volunteers, approximately 55% of the radioactivity was recovered in the urine and 34% in the feces. Approximately 25% of unchanged mirabegron was recovered in the urine while 0% was recovered in the feces. Renal elimination is achieved primarily via active tubular secretion with some contribution by glomerular filtration.
Following intravenous administration, mirabegron has an apparent steady-state volume of distribution (Vd) of 1670 L indicating extensive distribution.
Total plasma clearance following intravenous administration is approximately 57 L/h, with renal clearance accounting for roughly 25% at approximately 13 L/h.

Metabolism Metabolites

Mirabegron is extensively metabolized via a number of mechanisms, although unchanged parent drug is still the major circulating component following oral administration. Presumed metabolic pathways and their resultant metabolites include amide hydrolysis (M5, M16, M17), glucuronidation (mirabegron O-glucuronide, N-glucuronide, N-carbamoylglucuronide, M12), and secondary amine oxidation or dealkylation (M8, M9, M15), amongst others. The enzymes responsible for the oxidative metabolism of mirabegron are thought to be CYP3A4 and CYP2D6, while the UDP-glucuronosyltransferases responsible for conjugation reactions have been identified as UGT2B7, UGT1A3, and UGT1A8. Other enzymes that may be involved in the metabolism of mirabegron include butylcholinesterase and possibly alcohol dehydrogenase.

Wikipedia

Mirabegron
AB-CHMINACA

Biological Half Life

The mean terminal elimination half-life of mirabegron in adults being treated for overactive bladder is approximately 50 hours. In pediatric patients receiving the granule formulation for the treatment of neurogenic detrusor overactivity, the mean terminal elimination half-life is approximately 26-31 hours.

Use Classification

Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Rechberger T, Kulik-Rechberger B, Miotła P, Wróbel A. [The new era in the pharmacological treatment of overactive bladder (OAB): mirabegron--a new selective beta3agonist]. Ginekol Pol. 2014 Mar;85(3):214-9. Review. Polish. PubMed PMID: 24783434.
2: Imran M, Najmi AK, Tabrez S. Mirabegron for overactive bladder: a novel, first-in-class β3-agonist therapy. Urol J. 2013 Sep 26;10(3):935-40. Review. PubMed PMID: 24078498.
3: Sanford M. Mirabegron: a review of its use in patients with overactive bladder syndrome. Drugs. 2013 Jul;73(11):1213-25. doi: 10.1007/s40265-013-0086-3. Review. PubMed PMID: 23818156.
4: Bridgeman MB, Friia NJ, Taft C, Shah M. Mirabegron: β3-adrenergic receptor agonist for the treatment of overactive bladder. Ann Pharmacother. 2013 Jul-Aug;47(7-8):1029-38. doi: 10.1345/aph.1S054. Epub 2013 Jun 11. Review. PubMed PMID: 23757386.
5: Kashyap M, Tyagi P. The pharmacokinetic evaluation of mirabegron as an overactive bladder therapy option. Expert Opin Drug Metab Toxicol. 2013 May;9(5):617-27. doi: 10.1517/17425255.2013.786700. Epub 2013 Apr 4. Review. PubMed PMID: 23550899.
6: Suzuki M, Ukai M, Sasamata M, Seki N. [Pharmacological and clinical profile of mirabegron (Betanis(®)): a new therapeutic agent for overactive bladder]. Nihon Yakurigaku Zasshi. 2012 May;139(5):219-25. Review. Japanese. PubMed PMID: 22687876.
7: Bhide AA, Digesu GA, Fernando R, Khullar V. Use of mirabegron in treating overactive bladder. Int Urogynecol J. 2012 Oct;23(10):1345-8. Epub 2012 Mar 13. Review. PubMed PMID: 22411211.
8: Bhide AA, Digesu GA, Fernando R, Khullar V. Mirabegron - a selective β3-adrenoreceptor agonist for the treatment of overactive bladder. Res Rep Urol. 2012 Jul 16;4:41-5. doi: 10.2147/RRU.S28930. eCollection 2012. Review. PubMed PMID: 24199179; PubMed Central PMCID: PMC3806442.
9: Tyagi P, Tyagi V, Chancellor M. Mirabegron: a safety review. Expert Opin Drug Saf. 2011 Mar;10(2):287-94. doi: 10.1517/14740338.2011.542146. Epub 2010 Dec 9. Review. PubMed PMID: 21142693.

Explore Compound Types